4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine
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Overview
Description
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a nitro group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine typically involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes several key reactions, such as chlorination, nitration, and cyclization. For instance, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . These reactions are generally carried out under mild conditions, making the process efficient and practical.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and slurry, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted piperidines and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 2,6-Dichloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2-Chloro-4-nitrophenol
Comparison: Compared to these similar compounds, 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural difference makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
Molecular Formula |
C11H11Cl3N2O2 |
---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
4,4-dichloro-1-(2-chloro-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H11Cl3N2O2/c12-8-2-1-3-9(16(17)18)10(8)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2 |
InChI Key |
LSVHGDRPCSTYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(Cl)Cl)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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